Product packaging for Lup-20(29)-Ene-3bate,23-Diol(Cat. No.:CAS No. 163060-07-9)

Lup-20(29)-Ene-3bate,23-Diol

Cat. No.: B1180869
CAS No.: 163060-07-9
M. Wt: 442.7 g/mol
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Description

Overview of Pentacyclic Triterpenoid (B12794562) Structural Diversity and Biosynthetic Origins

Pentacyclic triterpenoids are a large and structurally diverse class of natural products, characterized by a core skeleton of thirty carbon atoms arranged in five rings. d-nb.infothieme-connect.com These compounds originate from the cyclization of the linear C30 precursor, squalene (B77637), which is biosynthesized via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol-phosphate (MEP) pathway. thescipub.com The cyclization of 2,3-oxidosqualene (B107256), catalyzed by a family of enzymes known as oxidosqualene cyclases (OSCs), is a key step that generates the foundational skeletons of various triterpenoids. thieme-connect.comnih.gov

The immense structural diversity within this class arises from variations in the initial cyclization cascade and subsequent modifications by a suite of tailoring enzymes, most notably cytochrome P450 monooxygenases (CYPs) and glycosyltransferases. nih.govresearchgate.net CYPs are responsible for the regio- and stereospecific hydroxylation, oxidation, and other modifications of the triterpenoid backbone, leading to a vast array of derivatives with distinct chemical properties and biological activities. researchgate.netoup.com This enzymatic tailoring is a crucial driver of the chemical diversity observed in nature. researchgate.net

Significance of Lupane-Type Triterpenoids as Research Subjects

Among the various classes of pentacyclic triterpenoids, the lupane-type, distinguished by its five-membered E-ring, has emerged as a particularly significant area of research. thieme-connect.comresearchgate.net Prominent members of this group, such as lupeol (B1675499), betulin (B1666924), and betulinic acid, have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. thieme-connect.comresearchgate.net The therapeutic potential of these compounds has spurred extensive research into their mechanisms of action and the synthesis of novel derivatives with enhanced efficacy. researchgate.netmdpi.com The growing interest in lupane (B1675458) triterpenoids stems from their potential as lead compounds for the development of new therapeutic agents. researchgate.net

Rationale for Comprehensive Investigation of Lup-20(29)-ene-3,23-diol

Lup-20(29)-ene-3,23-diol, a dihydroxylated lupane-type triterpene, has been isolated from several plant species, including those from the Glochidion and Bursera genera. jst.go.jpresearchgate.netmedchemexpress.com Its presence in plants with traditional medicinal uses, combined with the known biological activities of related lupane diols and triols, provides a strong rationale for its detailed scientific investigation. thieme-connect.comdovepress.com

The primary impetus for the comprehensive study of Lup-20(29)-ene-3,23-diol is its demonstrated cytotoxic and potential anti-inflammatory activities. dovepress.comtjnpr.org Research has shown that this compound exhibits growth inhibitory effects against various human cancer cell lines, making it a candidate for further anticancer research. tjnpr.orgnih.govacs.org A study utilizing a network pharmacology approach has specifically highlighted its potential role in the treatment of breast cancer. acs.org Furthermore, its identification as a constituent of plants with known anti-inflammatory properties suggests its potential contribution to these effects, warranting further pharmacological evaluation. dovepress.com The unique hydroxylation pattern at the C-3 and C-23 positions may confer specific biological activities compared to other more common lupane derivatives, making it a compelling subject for structure-activity relationship studies.

Detailed Research Findings

Lup-20(29)-ene-3,23-diol has been the subject of phytochemical and biological investigations, leading to its isolation from various natural sources and the characterization of its cytotoxic properties.

Natural Occurrence

This lupane diol is a naturally occurring compound found in a variety of plant species. Its isolation has been reported from the following sources:

Plant SpeciesFamilyPlant PartReference(s)
Glochidion sphaerogynumPhyllanthaceaeRoots and stem wood tjnpr.orgthieme-connect.com
Glochidion eriocarpumPhyllanthaceaeAerial parts nih.govjst.go.jpresearchgate.net
Hygrophila schulliAcanthaceaeWhole plant chemfaces.com
Cratoxylum formosumHypericaceaeNot specified chemfaces.com
Bursera simarubaBurseraceaeResin researchgate.netmedchemexpress.comspringermedizin.de
Euphorbia abyssinicaEuphorbiaceaeLatex acs.org
Adenium obesumApocynaceaeStem-bark researchgate.net

The structural elucidation of Lup-20(29)-ene-3,23-diol from these sources was typically achieved through a combination of chromatographic and spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). jst.go.jptjnpr.org

Cytotoxic Activity

Research has demonstrated the cytotoxic potential of Lup-20(29)-ene-3,23-diol against several human cancer cell lines. A notable study investigated its effects on three human tumor cell lines: MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (glioblastoma). tjnpr.orgnih.gov The compound exhibited strong inhibitory effects against all three cell lines. tjnpr.org Interestingly, further investigation revealed that unlike other related triterpenes, the antiproliferative activity of Lup-20(29)-ene-3,23-diol did not appear to involve the induction of apoptosis in these cell lines. tjnpr.orgnih.gov

Another study reported its cytotoxic activity against the HeLa (cervical cancer) cell line. jst.go.jp The following table summarizes the reported growth inhibition (GI₅₀) and half-maximal inhibitory concentration (IC₅₀) values for Lup-20(29)-ene-3,23-diol.

Cell LineCancer TypeGI₅₀ (µg/mL)IC₅₀ (µM)Reference(s)
MCF-7Breast Cancer12.7 ± 3.7- tjnpr.orgnih.gov
NCI-H460Lung Cancer17.9 ± 1.1- tjnpr.orgnih.gov
SF-268Glioblastoma17.9 ± 0.5- tjnpr.orgnih.gov
HeLaCervical Cancer-28.5 jst.go.jp

These findings underscore the potential of Lup-20(29)-ene-3,23-diol as a scaffold for the development of new anticancer agents and highlight the need for further research to elucidate its precise mechanism of action.

Anti-inflammatory Activity

The anti-inflammatory potential of Lup-20(29)-ene-3,23-diol has been suggested through its identification in plant extracts with known anti-inflammatory properties. For instance, it is a constituent of Hygrophila schulli, a plant that has demonstrated significant in vivo anti-inflammatory activity in animal models. dovepress.com The anti-inflammatory effects of the whole plant extract are attributed, in part, to the presence of this and other triterpenoids. dovepress.com While direct, quantitative data on the anti-inflammatory activity of the isolated Lup-20(29)-ene-3,23-diol is not extensively detailed in the currently available literature, a related compound, 3α-hydroxy-lup-20(29)-en-23,28-dioic acid, has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages. nih.gov This suggests that the lupane skeleton with modifications at the C-23 position is a promising framework for anti-inflammatory drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50O2 B1180869 Lup-20(29)-Ene-3bate,23-Diol CAS No. 163060-07-9

Properties

IUPAC Name

8-(hydroxymethyl)-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-19(2)20-10-13-26(3)16-17-29(6)21(25(20)26)8-9-23-27(4)14-12-24(32)28(5,18-31)22(27)11-15-30(23,29)7/h20-25,31-32H,1,8-18H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCPTXGFYWKJJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Advanced Isolation Methodologies

Ethnobotanical Context and Plant Sources of Lupane (B1675458) Triterpenoids

Lupane triterpenoids, the class of compounds to which Lup-20(29)-ene-3,23-diol belongs, are widespread in the plant kingdom. pharmacyjournal.in Many plants containing these compounds have a long history of use in traditional medicine across various cultures.

Distribution in Specific Plant Genera:

Cratoxylum: Species within this genus are found in Southeast Asia and China and are used in traditional remedies for conditions like fever, cough, diarrhea, and ulcers. nih.govrasayanjournal.co.in They are also consumed as food and tea. nih.govresearchgate.net Phytochemical studies have identified numerous compounds, including triterpenoids, xanthones, flavonoids, and anthraquinones. nih.govoup.com Cratoxylum formosum is a known source of Lup-20(29)-ene-3,23-diol. chemfaces.com

Potentilla: This genus, belonging to the Rosaceae family, comprises around 700 species. plos.org Many Potentilla species are used in traditional medicine for treating ailments such as toothaches and ulcers. tandfonline.comresearchgate.net The roots are particularly rich in bioactive compounds like tannins, flavonoids, and triterpenoids. tandfonline.com Several lupane-type triterpenoids have been isolated from various Potentilla species, including Potentilla discolor and Potentilla reptans. plos.orgtandfonline.com

Maytenus: This genus is widely distributed and its species are utilized in traditional medicine in various parts of the world, including South America and Asia, for treating conditions like gastrointestinal disorders and rheumatism. acs.orgacs.org A diverse array of triterpenoids, including those with lupane, oleanane (B1240867), and friedelane (B3271969) skeletons, have been isolated from Maytenus species such as Maytenus ilicifolia and Maytenus robusta. acs.orgnih.govmdpi.com

Table 1: Ethnobotanical Uses of Plant Genera Containing Lupane Triterpenoids

Plant GenusTraditional Uses
CratoxylumFever, cough, flu, diarrhea, ulcers, food poisoning, post-labor tonic. nih.govrasayanjournal.co.innparks.gov.sg
PotentillaToothache, ulcers, inflammation, cardioprotective. plos.orgtandfonline.comresearchgate.net
MaytenusGastrointestinal disorders, rheumatism, fever, inflammation, diarrhea. acs.orgmdpi.com

Ecological and Biological Roles in Producer Organisms

Triterpenoids in plants are considered secondary metabolites, meaning they are not essential for primary metabolic processes like growth and development. fraunhofer.de Instead, they play crucial roles in the plant's interaction with its environment. pharmacyjournal.in These compounds can act as defense mechanisms against herbivores and pathogens. frontiersin.orgresearchgate.net For instance, some triterpenoids exhibit antifeedant properties, deterring insects from feeding on the plant. oup.com They can also have antimicrobial and antifungal activities, protecting the plant from various diseases. fraunhofer.de Furthermore, triterpenoids are components of surface waxes and resins, which help protect the plant from water loss and other environmental stressors. frontiersin.orgresearchgate.net

Modern Extraction Techniques for Triterpenoid (B12794562) Research

The isolation of Lup-20(29)-ene-3,23-diol and other triterpenoids from their natural sources relies on efficient extraction methods. Modern techniques are increasingly focused on "green" technologies that are more environmentally friendly and often more efficient than traditional solvent-based methods.

Green Extraction Technologies

Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. core.ac.ukua.pt SFE is advantageous because CO2 is non-toxic, non-flammable, and can be easily removed from the extract, leaving no solvent residue. core.ac.uk The properties of the supercritical fluid can be manipulated by changing the pressure and temperature, allowing for selective extraction of specific compounds. core.ac.ukmdpi.com SFE has been successfully used to extract triterpenoids from various plant materials, including rosemary leaves and the fungus Inonotus obliquus. core.ac.uktandfonline.com

Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves to disrupt the plant cell walls, facilitating the release of intracellular components into the solvent. nih.govmdpi.com This method can significantly reduce extraction time and solvent consumption compared to conventional methods. mdpi.com The efficiency of UAE is influenced by factors such as ultrasonic power, temperature, and extraction time. nih.govnih.govvjol.info.vn

Microwave-Assisted Extraction (MAE): In MAE, microwave energy is used to heat the solvent and the plant material, leading to a rapid extraction process. nih.govmdpi.com The direct heating of the sample matrix can cause cell rupture, enhancing the release of target compounds. nih.gov MAE has been shown to be more efficient than UAE for extracting triterpenoids from certain plant sources, such as bitter melon. nih.gov

Comparative Analysis of Extraction Efficiencies for Lupane Triterpenoids

The choice of extraction method can significantly impact the yield and purity of the isolated triterpenoids.

Studies have shown that MAE can be more efficient than UAE for extracting certain triterpenoids. For example, in the extraction of cucurbitane-type triterpenoids from bitter melon, MAE resulted in a significantly higher yield compared to UAE. nih.gov

The combination of different green technologies, such as ultrasonic-microwave assisted extraction (UMAE) , can further enhance extraction efficiency. rsc.orgagriculturejournals.cz

Table 2: Comparison of Modern Extraction Techniques for Triterpenoids

TechniquePrincipleAdvantagesDisadvantages
Supercritical Fluid Extraction (SFE)Uses supercritical fluids (e.g., CO2) as solvents. core.ac.ukEnvironmentally friendly, high selectivity, no solvent residue. core.ac.ukHigh initial equipment cost.
Ultrasound-Assisted Extraction (UAE)Uses high-frequency sound waves to disrupt cell walls. nih.govReduced extraction time and solvent consumption. mdpi.comLess robust than MAE for some applications. mdpi.com
Microwave-Assisted Extraction (MAE)Uses microwave energy to heat the solvent and sample. nih.govRapid extraction, higher efficiency for some compounds. nih.govresearchgate.netPotential for thermal degradation of sensitive compounds.

Advanced Chromatographic Purification and Fractionation Strategies

Following extraction, the crude extract containing a mixture of compounds must be purified to isolate Lup-20(29)-ene-3,23-diol. This is typically achieved through various chromatographic techniques.

Column Chromatography: This is a fundamental purification technique where the extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). proquest.com Different compounds in the mixture travel through the column at different rates depending on their affinity for the stationary phase and the mobile phase (solvent), allowing for their separation. parasite-journal.org

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced and efficient form of column chromatography that uses high pressure to force the solvent through the column, resulting in a much faster and higher resolution separation. parasite-journal.org Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is commonly used for the purification of triterpenoids. ua.pt

Centrifugal Partition Chromatography (CPC): CPC is a liquid-liquid chromatography technique that does not use a solid stationary phase. Instead, it relies on the partitioning of the sample between two immiscible liquid phases. parasite-journal.org This method is particularly useful for separating complex mixtures and can be scaled up for preparative purposes. parasite-journal.org

The purification process often involves a combination of these techniques to achieve a high degree of purity for the target compound. acs.org

Biosynthesis and Biotransformation Pathways

Fundamental Triterpenoid (B12794562) Biosynthesis from Isoprenoid Precursors

The journey to synthesizing Lup-20(29)-ene-3β,23-diol commences with the production of the universal five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are generated through two distinct pathways, the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway.

Mevalonate (MVA) Pathway and Methylerythritol Phosphate (MEP) Pathway

In eukaryotes, archaea, and various bacteria, the MVA pathway, located in the cytosol, is a primary route for isoprenoid precursor synthesis. globalsciencebooks.info This pathway starts with acetyl-CoA and proceeds through the key intermediate mevalonic acid. In contrast, the MEP pathway is predominantly found in bacteria, cyanobacteria, algae, and the plastids of plants. globalsciencebooks.info This pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as initial substrates.

While the MVA pathway is generally responsible for producing precursors for sesquiterpenes and triterpenes, the MEP pathway typically supplies precursors for monoterpenes, diterpenes, and carotenoids. globalsciencebooks.info However, there is evidence of crosstalk between these two pathways, allowing for the exchange of intermediates. The synthesis of triterpenoids like Lup-20(29)-ene-3β,23-diol primarily relies on the MVA pathway for the generation of IPP and DMAPP. globalsciencebooks.infowikipedia.org These five-carbon units are then sequentially condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally, the 30-carbon precursor for triterpenoids, squalene (B77637). globalsciencebooks.info

PathwayLocationPrimary PrecursorsKey Products
Mevalonate (MVA) PathwayCytosol (in plants)Acetyl-CoASesquiterpenes, Triterpenes, Sterols
Methylerythritol Phosphate (MEP) PathwayPlastids (in plants)Pyruvate, Glyceraldehyde-3-phosphateMonoterpenes, Diterpenes, Carotenoids

Role of 2,3-Oxidosqualene (B107256) Cyclases (OSCs) in Lupane (B1675458) Skeleton Formation

The linear squalene molecule undergoes epoxidation by squalene epoxidase to form 2,3-oxidosqualene. wikipedia.org This crucial intermediate is the substrate for a class of enzymes known as oxidosqualene cyclases (OSCs), which catalyze one of the most complex reactions in natural product biosynthesis. nih.gov These enzymes initiate a cascade of cyclization and rearrangement reactions, leading to the formation of a diverse array of triterpenoid skeletons. nih.govnih.gov

For the formation of the characteristic pentacyclic lupane skeleton of Lup-20(29)-ene-3β,23-diol, a specific type of OSC, lupeol (B1675499) synthase, is required. globalsciencebooks.infowikipedia.org This enzyme directs the cyclization of 2,3-oxidosqualene to produce lupeol, the parent compound of the lupane series. wikipedia.org The formation of lupeol is a critical branching point in the biosynthesis of many bioactive lupane-type triterpenoids. globalsciencebooks.info

Post-Cyclization Modifications by Specialized Enzymes

Following the formation of the lupeol backbone, a series of tailoring reactions occur, which are catalyzed by specialized enzymes. These modifications, including hydroxylations, carboxylations, and glycosylations, are responsible for the vast structural diversity observed among triterpenoids and are crucial for their biological activities.

Cytochrome P450 Monooxygenases (CYPs) in Regio- and Stereospecific Oxidations (e.g., Hydroxylation, Carboxylation)

Cytochrome P450 monooxygenases (CYPs) are a large and diverse family of enzymes that play a pivotal role in the oxidative functionalization of triterpenoids. nih.gov These enzymes are responsible for introducing hydroxyl groups and other oxygen-containing functionalities at specific positions on the triterpenoid skeleton with high regio- and stereospecificity. nih.govnist.gov

In the biosynthesis of Lup-20(29)-ene-3β,23-diol, CYPs are responsible for the hydroxylation of the lupeol backbone at the C-3 and C-23 positions. While the hydroxylation at C-3 is an early step in the formation of lupeol itself, the subsequent hydroxylation at the C-23 position is a key tailoring step. Although the specific CYP enzyme responsible for the C-23 hydroxylation of the lupane skeleton to form Lup-20(29)-ene-3β,23-diol has not been definitively identified, the role of CYPs in similar transformations is well-established. For instance, the enzyme CYP716A12 is known to oxidize the C-28 methyl group of lupeol to a carboxylic acid to form betulinic acid. researchgate.net Furthermore, CYP72A397 has been shown to carry out the C-23 hydroxylation of oleanolic acid, a related triterpenoid. nih.gov This suggests that a member of the CYP family is the likely catalyst for the C-23 hydroxylation in the biosynthesis of Lup-20(29)-ene-3β,23-diol.

Enzyme FamilyFunctionExample in Triterpenoid Biosynthesis
Cytochrome P450 Monooxygenases (CYPs)Regio- and stereospecific oxidation (hydroxylation, carboxylation)CYP716A12 (C-28 oxidation of lupeol), CYP72A397 (C-23 hydroxylation of oleanolic acid)

Uridine Diphosphate (B83284) (UDP)-Dependent Glycosyltransferases (UGTs) and Glycosylation

Glycosylation, the attachment of sugar moieties to the triterpenoid scaffold, is another crucial modification that enhances the solubility, stability, and biological activity of these compounds. This reaction is catalyzed by Uridine Diphosphate (UDP)-dependent glycosyltransferases (UGTs). These enzymes transfer a sugar residue, typically from a UDP-sugar donor, to a hydroxyl or carboxyl group on the triterpenoid.

While Lup-20(29)-ene-3β,23-diol itself is a diol, further glycosylation at either the C-3 or C-23 hydroxyl groups by UGTs can lead to the formation of various glycosides. The specific UGTs involved would determine the type of sugar attached and the position of glycosylation, leading to a wider array of related natural products.

Other Tailoring Enzymes (e.g., acyltransferases, reductases)

Beyond oxidation and glycosylation, other tailoring enzymes can further modify the lupane skeleton. Acyltransferases, for instance, can attach acyl groups to the hydroxyl functions of the triterpenoid, forming esters. Reductases can be involved in the reduction of carbonyl groups that may have been introduced by CYPs. These additional enzymatic modifications contribute to the vast chemical diversity of triterpenoids found in nature.

Microbial and Biocatalytic Transformations of Lupane Scaffolds

The generation of novel bioactive compounds through the modification of natural product scaffolds is a significant area of pharmaceutical research. For lupane-type triterpenoids, such as Lup-20(29)-ene-3β,23-diol, microbial and biocatalytic transformations offer a powerful alternative to traditional chemical synthesis. These biotechnological approaches can achieve high stereo- and regioselectivity under mild reaction conditions, leading to the production of diverse derivatives with potentially enhanced pharmacological properties.

Whole-Cell Bioconversion Systems (e.g., Fungi, Bacteria, Plant Cell Cultures)

Whole-cell bioconversion utilizes intact microbial or plant cells as self-contained biocatalysts. These systems provide the necessary enzymes, cofactors, and regenerative capabilities to perform complex chemical transformations on lupane scaffolds. Fungi, in particular, have been extensively studied for their capacity to modify triterpenoids due to their robust enzymatic machinery, including a diverse array of cytochrome P450 monooxygenases. thescipub.com

Fungal biotransformations have demonstrated the ability to introduce hydroxyl groups and perform oxidative cleavage on the lupane skeleton. For instance, the fungus Chaetomium longirostre has been shown to transform betulin (B1666924), a closely related lupane triterpenoid, into several seco-lupane derivatives, including 4,28-dihydroxy-3,4-seco-lup-20(29)-en-3-oic acid and 4-hydroxy-3,4-seco-lup-20(29)-ene-3,28-dioic acid. nih.govacs.orgacs.org This demonstrates the capability of fungal systems to catalyze complex reactions such as oxidative ring-A cleavage. acs.org Similarly, various fungi, including species of Arthrobotrys, Colletotrichum, Chaetophoma, and Dematium, have been used to metabolize betulinic acid and betulonic acid, yielding hydroxylated derivatives. nih.gov Fungal species like Aspergillus oryzae and Armillaria luteo-virens are also capable of converting betulin into betulinic acid. researchgate.net Fungi are often considered highly successful biocatalysts for these transformations due to their high conversion rates and tolerance to the potential antibacterial properties of lupane triterpenoids. thescipub.com

Bacteria also serve as effective whole-cell systems for modifying lupane triterpenoids. A notable example is the use of Bacillus megaterium to bioconvert betulin into betulinic acid, a compound with significant anti-HIV potential. nih.gov This transformation specifically targets the C-28 position of the betulin molecule for oxidation. nih.gov

Plant cell cultures, although less commonly reported for lupane transformations, represent another potential whole-cell system. Cell suspension cultures of Chaenomeles japonica have been shown to produce pentacyclic triterpenoids, including betulinic acid, indicating the inherent biosynthetic capability that could potentially be harnessed for biotransformation purposes. researchgate.net

Interactive Data Table: Examples of Whole-Cell Bioconversion of Lupane Triterpenoids

OrganismSubstrateMajor Product(s)Reference
Chaetomium longirostreBetulin4,28-dihydroxy-3,4-seco-lup-20(29)-en-3-oic acid nih.govacs.orgacs.org
Chaetomium longirostreBetulonic acid7β,15α-dihydoxy-3-oxolup-20(29)-en-28-oic acid nih.govacs.org
Arthrobotrys sp.Betulonic acid3-oxo-7β-hydroxylup-20(29)-en-28-oic acid nih.gov
Colletotrichum sp.Betulinic acid3-oxo-15α-hydroxylup-20(29)-en-28-oic acid nih.gov
Bacillus megateriumBetulinBetulinic acid nih.gov
Armillaria luteo-virensBetulinBetulinic acid researchgate.netresearchgate.net

Enzymatic Derivatization Strategies for Lupane Triterpenoids

Isolating specific enzymes for the derivatization of lupane triterpenoids offers a more controlled approach compared to whole-cell systems. This strategy allows for precise modifications of the triterpenoid scaffold without the interference of competing metabolic pathways. The primary enzymes involved in the functionalization of the lupane skeleton are cytochrome P450 monooxygenases (P450s) and UDP-glycosyltransferases (UGTs). nih.govfrontiersin.org

P450s are a versatile superfamily of enzymes that catalyze the oxidation of a wide range of substrates. In the context of lupane triterpenoids, P450s are responsible for introducing hydroxyl groups at various positions on the carbon skeleton, a crucial first step for further derivatization. frontiersin.org These oxidation reactions are key to the biosynthesis of compounds like betulinic acid from lupeol, where the C-28 methyl group is successively oxidized. thescipub.com However, the practical application of isolated P450s can be challenging as they are heme- and NAD(P)H-dependent, which often necessitates their use within whole-cell systems to ensure cofactor regeneration. thescipub.com

UDP-glycosyltransferases (UGTs) play a vital role in increasing the structural diversity and modifying the physicochemical properties of triterpenoids. frontiersin.org UGTs catalyze the attachment of sugar moieties to the triterpenoid aglycone, a process known as glycosylation. frontiersin.org This modification can significantly enhance the water solubility and bioavailability of the parent compound. The creation of these glycosylated derivatives, or saponins (B1172615), is a key strategy in natural product chemistry to generate novel bioactive molecules.

While the direct use of isolated enzymes on a large scale for lupane modification has limitations, the study of these enzymes is crucial for understanding biosynthetic pathways and for developing engineered biocatalysts.

Metabolic Engineering Approaches for Enhanced Production or Novel Derivatives

Metabolic engineering and synthetic biology provide powerful tools to enhance the production of desired lupane triterpenoids or to generate novel derivatives that are not found in nature. nih.gov These approaches involve the rational modification of an organism's genetic and regulatory processes.

One primary strategy is the reconstruction of triterpenoid biosynthetic pathways in heterologous hosts, such as Escherichia coli and Saccharomyces cerevisiae. nih.govnih.gov These microbial chassis are well-characterized, grow rapidly, and are amenable to genetic manipulation, making them ideal platforms for producing high-value compounds. The entire cytosolic mevalonate (MVA) pathway, which produces the universal triterpenoid precursor 2,3-oxidosqualene, can be introduced and optimized in these hosts. nih.govmdpi.comresearchgate.net

Key engineering strategies to boost production include:

Precursor Supply Enhancement: Engineering upstream pathways to increase the availability of the initial building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), is a critical step for improving yields. mdpi.com

Compartmentalization: Relocating biosynthetic pathways to specific cellular organelles, like peroxisomes or mitochondria, can isolate the pathway from competing metabolic reactions and increase local substrate and enzyme concentrations, thereby enhancing efficiency. mdpi.com

Furthermore, metabolic engineering allows for the creation of novel derivatives. By introducing a combination of genes from different organisms—such as various oxidosqualene cyclases (OSCs), P450s, and UGTs—into a microbial host, it is possible to create "unnatural" triterpenoids with unique functionalizations. nih.govfrontiersin.org This "mix-and-match" approach can generate libraries of novel compounds for bioactivity screening. The engineering of transcription factors that regulate the expression of multiple pathway genes is another promising strategy to modify and optimize triterpenoid biosynthesis. frontiersin.org These advanced techniques hold significant promise for the sustainable and scalable production of both naturally occurring and novel lupane-based compounds. nih.gov

Synthetic and Semi Synthetic Strategies for Lup 20 29 Ene 3bate,23 Diol and Its Analogs

Semi-Synthesis from Abundant Lupane (B1675458) Precursors

The semi-synthesis of Lup-20(29)-ene-3β,23-diol and its derivatives frequently commences from more readily available lupane triterpenoids, such as lupeol (B1675499) and betulin (B1666924), which can be isolated in significant quantities from various plant sources. nih.govnih.gov This approach circumvents the complexity of a total synthesis, making it a more practical and efficient route for generating structurally diverse analogs.

A cornerstone of semi-synthetic strategies involves the selective protection and derivatization of the hydroxyl and carboxyl groups present on the lupane skeleton. The differential reactivity of the hydroxyl groups, such as the secondary C-3 hydroxyl and the primary C-23 hydroxyl in the target compound, allows for regioselective modifications.

Common derivatization techniques include:

Acetylation: The use of acetic anhydride (B1165640) in pyridine (B92270) is a standard method to protect hydroxyl groups as acetates. This is often a preliminary step to prevent unwanted side reactions during subsequent transformations at other positions of the molecule. nist.gov

Esterification: A wide variety of esters can be synthesized by reacting the hydroxyl groups with corresponding acid anhydrides or acid chlorides. nih.gov This not only serves as a protecting group strategy but also as a way to introduce new functionalities and modulate the compound's physicochemical properties.

Silylation: Silyl ethers are frequently employed as protecting groups for hydroxyl functions due to their ease of introduction and selective removal under mild conditions.

These derivatization reactions are crucial for directing subsequent chemical modifications to specific sites on the triterpenoid (B12794562) scaffold.

Functional group interconversions (FGIs) are pivotal in transforming the native functionalities of lupane precursors into those desired in the target analogs. Key FGIs in the synthesis of Lup-20(29)-ene-3β,23-diol derivatives include:

Oxidation of Hydroxyl Groups: The secondary hydroxyl group at C-3 can be readily oxidized to a ketone using reagents like Jones reagent or pyridinium (B92312) chlorochromate (PCC) to yield the corresponding lupenone (B1675497) derivative. nih.govresearchgate.net This ketone can then serve as a handle for further modifications, such as the introduction of new carbon-carbon bonds or heterocyclic rings. Similarly, the primary C-23 hydroxyl group can be oxidized to an aldehyde or a carboxylic acid under appropriate conditions.

Modifications of the Olefinic Linkage: The exocyclic double bond at C-20(29) is another site for functional group interconversions. It can undergo reactions such as ozonolysis to yield a ketone, or epoxidation followed by ring-opening to introduce vicinal diols. These transformations allow for the introduction of diverse functionalities at the E-ring of the lupane skeleton. mdpi.com

Table 1: Key Functional Group Interconversions in Lupane Synthesis

Starting Functional GroupReagent/ConditionResulting Functional GroupTarget Position(s)
C-3 Hydroxyl (secondary)Jones Reagent / PCCC-3 KetoneC-3
C-23 Hydroxyl (primary)Mild oxidizing agentsC-23 AldehydeC-23
C-23 Hydroxyl (primary)Strong oxidizing agentsC-23 Carboxylic AcidC-23
C-20(29) OlefinO3, then reductive workupC-20 KetoneC-20
C-20(29) Olefinm-CPBAC-20(29) EpoxideC-20, C-29

Chemical Modifications for Structural Diversification

To broaden the therapeutic potential of Lup-20(29)-ene-3β,23-diol, extensive chemical modifications are undertaken to create libraries of analogs with varied structural features. These modifications are designed to fine-tune the molecule's polarity, steric profile, and ability to interact with biological targets.

Esterification and amidation are powerful tools for altering the polarity and, consequently, the pharmacokinetic properties of Lup-20(29)-ene-3β,23-diol. By introducing a range of acyl groups or amino acid moieties, the hydrophilicity or lipophilicity of the resulting analogs can be precisely controlled.

Esterification: The synthesis of hemisuccinates, hemiphthalates, cinnamates, and other esters at the C-3 and C-23 positions can significantly impact the water solubility and cell permeability of the parent compound. nih.gov These reactions are typically carried out by treating the diol with the appropriate acid anhydride or acyl chloride in the presence of a base.

Amidation: Amide derivatives can be prepared from analogs where the C-23 hydroxyl group has been oxidized to a carboxylic acid. Coupling of this carboxylic acid with various amines or amino acid esters, often facilitated by coupling agents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU), yields a diverse array of amides. umtm.cz This strategy allows for the introduction of peptide-like features, which can enhance interactions with biological targets.

Direct functionalization of otherwise unreactive C-H bonds represents a modern and efficient strategy for the structural diversification of complex natural products like lupane triterpenoids. These methods offer novel pathways to introduce functional groups at positions that are difficult to access through traditional functional group manipulations.

Recent advances have demonstrated the feasibility of site-selective C-H hydroxylation on pentacyclic triterpenoid skeletons. nih.gov For instance, the introduction of a hydroxyl group at the C-23 position can be achieved through a directed C-H oxidation, where a directing group temporarily installed at the C-3 position guides the oxidant to the desired C-H bond. nih.gov This approach provides a powerful tool for the late-stage functionalization of the lupane scaffold, enabling the synthesis of highly oxygenated analogs. While the development of catalytic systems for precise C-H functionalization at various positions on the lupane core is an ongoing area of research, it holds immense promise for the rapid generation of novel derivatives. sigmaaldrich.comsigmaaldrich.cn

The incorporation of heterocyclic rings into the Lup-20(29)-ene-3β,23-diol structure is a widely explored strategy to enhance biological activity and introduce novel pharmacophoric features. Heterocycles can participate in hydrogen bonding, and other interactions with biological targets, thereby improving the binding affinity and selectivity of the parent compound.

A prominent example is the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, to introduce 1,2,3-triazole rings. nih.gov This can be achieved by first converting one of the hydroxyl groups of Lup-20(29)-ene-3β,23-diol into an azide (B81097) or an alkyne. Subsequent reaction with a complementary alkyne- or azide-functionalized molecule, including sugars or other bioactive moieties, provides a straightforward and efficient route to novel hybrid molecules. nih.govmdpi.com This modular approach allows for the creation of extensive libraries of derivatives with diverse substituents attached via the stable triazole linker.

Total Synthesis Approaches

The total synthesis of complex pentacyclic triterpenoids like Lup-20(29)-ene-3β,23-diol from simple acyclic precursors is an exceptionally complex endeavor. The biosynthesis in plants, starting from the cyclization of squalene (B77637) oxide, efficiently constructs the core lupane framework with precise stereochemical control nih.gov. This natural process involves a cascade of enzymatic reactions that are difficult to replicate in a laboratory setting with comparable efficiency nih.gov.

Chemo- and Regioselectivity in Derivatization Reactions

The chemical derivatization of the lupane skeleton, including precursors to Lup-20(29)-ene-3β,23-diol, is governed by the differential reactivity of its functional groups. The key sites for modification on a molecule like Lup-20(29)-ene-3β,23-diol are the secondary hydroxyl group at the C-3 position, the primary hydroxyl group at the C-23 position, and the isopropenyl group at C-20(29). Achieving chemo- and regioselectivity in reactions is crucial for synthesizing specific, biologically active analogs.

The primary hydroxyl group (at C-23 in the target molecule, or C-28 in the common precursor Betulin) is sterically less hindered and generally more nucleophilic than the secondary hydroxyl group at the C-3 position. This inherent difference in reactivity allows for selective modifications.

Selective Esterification and Acylation: Selective acylation of the primary hydroxyl group can be achieved under controlled conditions. For instance, in the synthesis of bifunctional derivatives of betulin, the primary C-28 hydroxyl group is first selectively protected with an acetyl group using one molar equivalent of acetic anhydride. mdpi.com. This allows for subsequent esterification at the C-3 position with dicarboxylic acid anhydrides, followed by the selective removal of the C-28 acetyl group via basic hydrolysis to yield the C-3 functionalized product with a free primary hydroxyl at C-28. mdpi.com. This principle can be directly applied to Lup-20(29)-ene-3β,23-diol, where the C-23 primary hydroxyl would be preferentially acylated over the C-3 secondary hydroxyl.

Selective Oxidation: The selective oxidation of the hydroxyl groups offers another pathway for derivatization. The primary hydroxyl group can be selectively oxidized to an aldehyde or a carboxylic acid without affecting the secondary hydroxyl group. For example, methods using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) based reagents have been developed for the selective oxidation of the primary C-28 hydroxyl group in betulin to produce betulinic aldehyde or betulinic acid. nih.gov. Conversely, oxidation of the secondary C-3 hydroxyl group to a ketone (e.g., to form betulonic acid from betulinic acid) can be accomplished using reagents like Jones' reagent, often after protecting the more reactive primary hydroxyl or carboxylic acid functions. mdpi.com.

Modifications at Other Positions: Beyond the hydroxyl groups, other positions on the lupane skeleton can be selectively functionalized. For example, the Mannich reaction has been used to introduce aminomethyl groups at the C-2α position of betulonic acid benzyl (B1604629) ester. nih.gov. Furthermore, reactions targeting the isopropenyl group or the introduction of substituents at various positions on the A-ring have been explored to create diverse libraries of compounds. nih.govnih.gov. The synthesis of conjugates, such as those involving rhodamine dyes linked via piperazine (B1678402) or homopiperazine (B121016) spacers, often involves activating the C-28 carboxylic acid of betulinic acid to an acyl chloride, which then selectively reacts with the linker amine, demonstrating chemoselectivity. mdpi.com.

The following table summarizes selective derivatization reactions on the lupane skeleton, illustrating the principles of chemo- and regioselectivity.

Starting MaterialReagent(s) and ConditionsPosition(s) ModifiedProduct TypeSelectivity/Yield
Betulin1. Acetic Anhydride, DMAP, Pyridine2. Dicarboxylic Acid Anhydride3. Basic HydrolysisC-33-Carboxyacyl derivativeSelective for C-3 after protection/deprotection of C-28 mdpi.com
Betulinic AcidOxalyl Chloride, then N,N'-(Boc)₂-1,3-diaminopropan-2-ol, Et₃NC-28Ester derivativeSelective at C-28 carboxyl group nih.gov
Betulonic Acid Benzyl EsterN,N-disubstituted bis(amino)methanes, Acetyl Chloride, then NaBH₄C-2αAminomethyl derivativeRegioselective for C-2α position nih.gov
Betulinic AcidSulfamoyl chlorideC-3 and C-28Mono- and Di-sulfamate derivativesConditions can be tuned for mono- or di-substitution nih.gov
Betulinic AcidJones' Reagent (CrO₃/H₂SO₄)C-3Ketone (Betulonic Acid)Selective for secondary alcohol oxidation mdpi.com
Betulin4-acetylamino-TEMPO, NaClO₂, NaOClC-28Carboxylic Acid (Betulinic Acid)Selective for primary alcohol oxidation nih.gov

Molecular Mechanisms of Pharmacological Activities in Pre Clinical and in Vitro Models

Anti-Cancer Mechanisms in Cellular Systems

Lup-20(29)-ene-3β,28-diol and its analogues have demonstrated significant potential as anti-cancer agents by influencing fundamental cellular processes that are often dysregulated in cancer, such as apoptosis, cell cycle progression, and key signaling cascades.

A primary mechanism through which lupane-type triterpenes exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. Research has shown that these compounds can trigger apoptosis through the intrinsic mitochondrial pathway.

Mitochondrial Pathway Modulation: Betulinic acid, a close derivative of Lup-20(29)-ene-3β,28-diol, induces apoptosis by directly affecting the mitochondria, leading to the release of cytochrome c. This release is a critical step in the activation of the caspase cascade. The process is often accompanied by alterations in the mitochondrial membrane potential. wikipedia.orgbohrium.com Studies have indicated that the mitochondrial apoptosis pathway is a crucial element in the cell death mediated by betulinic acid in various cancers. nih.gov The modulation of the mitochondrial membrane is influenced by the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.gov Betulinic acid has been shown to upregulate Bax and downregulate Bcl-2, thereby promoting apoptosis. nih.gov

Caspase Activation: The initiation of apoptosis by lupane (B1675458) triterpenes involves the activation of caspases, a family of cysteine proteases that execute the apoptotic process. In neuroectodermal tumor cells, betulinic acid-induced apoptosis is associated with the activation of caspases, which subsequently leads to DNA fragmentation. wikipedia.org Specifically, the activation of caspase-3, an executioner caspase, has been observed following treatment with betulinic acid. nih.gov

Reactive Oxygen Species (ROS) Production: The generation of reactive oxygen species (ROS) is another mechanism implicated in the apoptotic activity of these compounds. mdpi.com Betulinic acid has been found to induce the overproduction of ROS, which plays a pivotal role in its anticancer activity. nih.gov The combination of betulinic acid with doxorubicin (B1662922) was shown to enhance the generation of ROS in MOLM-13 leukemia cells. mdpi.com This increase in ROS can disrupt the mitochondrial membrane potential and trigger the mitochondrial apoptotic pathway. bohrium.comnih.gov

Table 1: Mechanisms of Apoptosis Induction by Lup-20(29)-ene-3β,28-diol Derivatives

Mechanism Key Molecules/Events Involved Observed Effects Reference
Mitochondrial Pathway Bax (pro-apoptotic), Bcl-2 (anti-apoptotic), Cytochrome c Upregulation of Bax, downregulation of Bcl-2, release of cytochrome c from mitochondria. nih.gov
Caspase Activation Caspase-3, Caspase-8, Caspase-9 Activation of the caspase cascade, leading to PARP cleavage and apoptosis. nih.gov
ROS Production Reactive Oxygen Species Increased intracellular ROS levels, leading to mitochondrial membrane disruption. nih.govmdpi.com

In addition to inducing apoptosis, Lup-20(29)-ene-3β,28-diol derivatives can inhibit cancer cell proliferation by causing cell cycle arrest at various phases.

The specific phase of cell cycle arrest can depend on the cancer cell line. For instance, betulinic acid has been shown to induce G0/G1 phase arrest in some cancer cell lines, while in others, it causes arrest at the S or G2/M phase. mdpi.com In human bladder cancer cells, betulinic acid was found to induce cell cycle arrest partially at the G2/M phase. mdpi.com Similarly, in colon cancer cells, betulinic acid treatment led to an increase in the percentage of cells in the G2/M phase and a decrease in the G0/G1 population in a dose-dependent manner. nih.govnih.gov This arrest is often associated with alterations in the expression of key cell cycle regulatory proteins such as CDK2 and CDK4. nih.gov

Table 2: Cell Cycle Arrest Induced by Betulinic Acid in Different Cancer Cell Lines

Cell Line Phase of Arrest Key Regulatory Proteins Modulated Reference
Human Bladder Cancer G2/M (partial) Not specified mdpi.com
Colon Cancer (HT29, SW480) G2/M CDK2, CDK4, p-Rb nih.govnih.gov
Human Myeloid Leukemia (U937) G2/M Not specified tandfonline.com

The anti-cancer activity of Lup-20(29)-ene-3β,28-diol and its derivatives is also mediated through the modulation of critical intracellular signaling pathways that govern cell survival, proliferation, and angiogenesis.

STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a key regulator of cancer cell proliferation and survival. Interestingly, Lup-20(29)-ene-3β,28-diol (betulin) has been shown to activate the STAT3 signaling pathway in human cardiac cells, where it exhibits a cardioprotective role by inhibiting pro-inflammatory cytokine expression. nih.gov In contrast, its derivative, betulinic acid, has been found to suppress both constitutive and inducible STAT3 activation in human multiple myeloma cells and hypoxic prostate cancer cells. nih.govmdpi.comresearchgate.net This suppression is mediated, at least in part, through the upregulation of the protein tyrosine phosphatase SHP-1. nih.govmdpi.com The inhibition of STAT3 by betulinic acid leads to the downregulation of STAT3-regulated gene products involved in cell survival and proliferation, such as Bcl-2, Bcl-xL, cyclin D1, and survivin. nih.govmdpi.com

Bcl-2 Family: As mentioned in the context of apoptosis, the Bcl-2 family of proteins are critical targets. Betulinic acid has been shown to downregulate the expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL, which are often overexpressed in cancer cells, thereby promoting apoptosis. nih.govmdpi.com

VEGFR-2 Signaling: While direct interaction with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has not been extensively documented for Lup-20(29)-ene-3β,28-diol, its derivatives can indirectly affect this pathway. Betulinic acid has been shown to reduce the cellular and secreted levels of Vascular Endothelial Growth Factor (VEGF), a key ligand for VEGFR-2, under hypoxic conditions in prostate cancer cells. researchgate.net This effect is mediated through the suppression of HIF-1α and STAT3, which are transcription factors for VEGF. researchgate.net By reducing VEGF levels, betulinic acid can inhibit the downstream signaling of VEGFR-2, which is crucial for angiogenesis.

No direct evidence was found in the searched literature for the modulation of Programmed Death-Ligand 1 (PD-L1) by Lup-20(29)-ene-3β,28-diol.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Lupane-type triterpenes have demonstrated the ability to interfere with this process.

A derivative of 3,4-seco-lupane triterpene was found to inhibit tumor angiogenesis through the ID1/TSP-1 pathway in triple-negative breast cancer cells. nih.gov As previously noted, betulinic acid can suppress the production of VEGF, a major driver of angiogenesis, by inhibiting the STAT3 and HIF-1α pathways in hypoxic cancer cells. researchgate.net This anti-angiogenic activity was further demonstrated by the ability of betulinic acid to prevent in vitro capillary tube formation in human umbilical vein endothelial cells (HUVECs). researchgate.net Triterpenoids, in general, are known to contribute to wound healing by promoting angiogenesis, suggesting a complex and context-dependent role in vascular processes. researchgate.net

Anti-Inflammatory Modulatory Actions

Lup-20(29)-ene-3β,28-diol and related compounds also possess anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

Nitric oxide (NO) is a signaling molecule with diverse physiological roles, but its overproduction by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.

A related lupane-type triterpene, 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid (HLEDA), has been shown to reduce the production of nitric oxide in a concentration-dependent manner in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. nih.gov In contrast, in human endothelial cells, betulinic acid was found to increase the expression of endothelial nitric oxide synthase (eNOS), leading to an increased production of bioactive NO. nih.govnih.gov This suggests that the effect of these compounds on NO production is cell-type and context-specific, potentially inhibiting inflammatory NO production while promoting vascular health-associated NO.

Suppression of Prostaglandin E2 (PGE2) Synthesis

Lup-20(29)-ene-3β,28-diol, commonly known as Betulin (B1666924), and its derivatives have demonstrated a significant capacity to suppress the synthesis of Prostaglandin E2 (PGE2), a key mediator in inflammatory processes. nih.govnih.govwikipedia.org The primary mechanism underlying this suppression is the inhibition of the cyclooxygenase-2 (COX-2) enzyme. frontiersin.orgfrontiersin.org In studies involving lipopolysaccharide (LPS)-stimulated macrophages, Betulin and its related compound, Betulinic acid, have been shown to attenuate inflammatory responses by downregulating COX-2 expression. nih.govnih.gov

Research on Betulinic acid isolated from Dillenia serrata Thunbr. roots revealed potent inhibition of PGE2 production in human blood samples. At a concentration of 10 µg/mL, it exhibited an inhibition rate of 77.8 ± 2.8%, comparable to the standard anti-inflammatory drug indomethacin. researchgate.net This effect is largely attributed to the inhibition of the COX-2 pathway, which is crucial for the conversion of arachidonic acid into prostaglandins. nih.govresearchgate.net Further studies have confirmed that Betulin and its amino acid derivatives can effectively reduce COX-2 activity in murine macrophages, with some derivatives showing a higher degree of inhibition than dexamethasone. nih.govd-nb.info This modulation of the COX-2/PGE2 pathway is a cornerstone of the compound's anti-inflammatory properties. frontiersin.orgfrontiersin.org

Modulation of Macrophage Activity in Inflammatory Models

The immunomodulatory effects of Lup-20(29)-ene-3β,28-diol and its derivatives are prominently observed through their interaction with macrophages in various inflammatory models. These compounds can significantly alter macrophage function, thereby mitigating inflammatory responses. nih.govd-nb.info Betulin has been shown to exert its anti-inflammatory activity in LPS-stimulated macrophages by activating the AMPK/AKT/Nrf2 signaling pathway. nih.gov This activation leads to an increase in antioxidant and detoxifying enzymes and a decrease in inflammatory mediators such as inducible nitric oxide synthase (iNOS) and COX-2. nih.gov

Furthermore, Betulin and Betulinic acid are effective in reducing the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6) from macrophages. nih.gov In some experimental models, Betulinic acid has been observed to activate macrophages to produce pro-inflammatory mediators like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), indicating a complex immunomodulatory role rather than simple suppression. researchgate.net A related lupane triterpene, 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid, was found to inhibit the production of TNF-α and IL-1β and reduce the secretion of High Mobility Group Box 1 (HMGB1) in macrophages by blocking the nuclear factor-kappaB (NF-κB) signaling pathway. nih.gov This body of evidence highlights the compound's ability to modulate macrophage activity through multiple molecular pathways, thereby controlling inflammation. frontiersin.orgfrontiersin.org

Antiviral Mechanisms of Action

Lup-20(29)-ene-3β,28-diol and its derivatives, particularly Betulinic acid, have been identified as possessing significant antiviral properties against a range of viruses, most notably Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV). nih.govmdpi.comresearchgate.net The mechanism of action is often associated with the inhibition of early and late stages of the viral replication cycle. mdpi.comwikipedia.orgimmunology.orgwikipedia.org

One of the most well-studied derivatives is Bevirimat (a dimethyl succinyl derivative of Betulinic acid), which advanced to clinical trials as an HIV-1 maturation inhibitor. mdpi.com This compound specifically targets the final step of virion assembly, preventing the virus from becoming infectious. mdpi.comnih.gov Other derivatives have been developed as HIV-1 entry inhibitors, blocking the virus from fusing with the host cell membrane. nih.govnih.gov In addition to HIV, certain ionic derivatives of Betulinic acid have demonstrated potent activity against HSV-2, inhibiting its replication at concentrations comparable to the conventional antiviral drug acyclovir. nih.gov The antiviral spectrum of these compounds also extends to the Hepatitis C Virus (HCV), where Betulinic acid has been shown to suppress viral replication by inhibiting the NF-κB pathway within the host cell. nih.gov

Interference with Viral Replication Cycle (e.g., Reverse Transcription, Integration, Viral Transcription)

The antiviral activity of Lup-20(29)-ene-3β,28-diol derivatives interferes with specific and critical stages of the viral life cycle. wikipedia.orgimmunology.org For HIV, the mechanisms are not typically directed at the enzymatic activities of reverse transcription or integration, which are the targets of many mainstream antiretroviral drugs. youtube.comkhanacademy.org While some derivatives were tested for their ability to inhibit HIV reverse transcriptase, they showed no significant activity. nih.gov

Instead, the primary interference occurs at the stages of viral entry and maturation. nih.govnih.gov

Entry Inhibition : Certain Betulinic acid derivatives act as entry inhibitors, preventing the fusion of the HIV envelope with the host cell membrane. This is a crucial first step in establishing an infection. nih.gov

Maturation Inhibition : The derivative Bevirimat is a first-in-class maturation inhibitor. It functions by blocking the final proteolytic cleavage of the Gag polyprotein precursor, specifically the processing of the capsid spacer peptide 1 (CA-SP1). nih.gov This disruption prevents the morphological changes required to form a mature, infectious viral core, rendering the newly produced virions non-functional. mdpi.comnih.gov

This unique mechanism of targeting viral maturation provides a different avenue for antiviral therapy, particularly for strains resistant to other drug classes. nih.gov

Target Identification within Viral Life Cycle

The specific molecular targets of Lup-20(29)-ene-3β,28-diol derivatives within the viral life cycle have been precisely identified, particularly for HIV. wikipedia.org

The principal target for the HIV maturation inhibitor Bevirimat is the viral Gag polyprotein. nih.gov Bevirimat binds to Gag and obstructs the cleavage between the capsid (CA) and the spacer peptide 1 (SP1) by the viral protease. nih.gov This action prevents the structural rearrangement and condensation of the viral core, which is essential for infectivity. Resistance to Bevirimat is often conferred by mutations in the CA-SP1 cleavage site. nih.gov

For Betulinic acid derivatives that function as entry inhibitors, the target is the viral entry process itself, likely involving an interaction that blocks an envelope-dependent step during the fusion of the virus to the cell membrane. nih.govnih.gov

In the context of the Hepatitis C Virus (HCV), the target is not a viral protein but rather a host-cell pathway. Betulinic acid exerts its anti-HCV effect by suppressing the NF-κB signaling pathway and down-regulating COX-2 expression, both of which are exploited by the virus to promote its own replication. nih.gov This host-centric targeting represents another strategic approach to antiviral intervention.

Other Investigated Biological Activities (e.g., Antidiabetic, Anti-ulcer, Antimicrobial, Photosynthesis Inhibition)

Beyond its anti-inflammatory and antiviral properties, Lup-20(29)-ene-3β,28-diol and its analogues have been investigated for a variety of other biological activities.

Antidiabetic Activity : A novel related compound, Lup-20(29)-ene-3α,6β-diol, demonstrated significant antidiabetic effects in a streptozotocin-induced diabetic rat model, where it helped to ameliorate oxidative stress. phcog.com Betulinic acid has also shown potential by inhibiting key digestive enzymes involved in carbohydrate metabolism. tandfonline.comacs.org

Anti-ulcer Activity : Pre-clinical studies in animal models have shown that Betulinic acid can protect against the formation of gastric ulcers. caringsunshine.com Its gastroprotective mechanisms are believed to involve an increase in gastric mucus secretion, a reduction in gastric acid secretion, and antioxidant effects, evidenced by decreased levels of malondialdehyde, a marker of lipid peroxidation. nih.govphysoc.orgscienceworldjournal.org

Antimicrobial Activity : Various lupane triterpenes have demonstrated antimicrobial properties. Lup-20(29)-ene-3,28-diol itself showed moderate antibacterial activity against several bacterial strains, including Klebsiella pneumoniae and Staphylococcus aureus. researchgate.net Another derivative, 3β,6β,16β-trihydroxylup-20(29)-ene, was effective against Staphylococcus aureus and showed a synergistic effect when combined with antibiotics like gentamicin (B1671437) against multidrug-resistant Escherichia coli. nih.gov Additionally, Lup-20(29)-en-3-one has been identified as a compound with antimicrobial potential. semanticscholar.org

There is currently no significant research available regarding the photosynthesis-inhibiting properties of this compound.

Enzymatic Target Interaction Profiles

The diverse pharmacological effects of Lup-20(29)-ene-3β,28-diol and its derivatives are rooted in their ability to interact with and modulate the activity of various key enzymes.

Digestive Enzyme Inhibition : In the context of its antidiabetic activity, Betulinic acid has been shown to inhibit several digestive enzymes. It acts as an inhibitor of α-amylase and α-glucosidase, which are critical for the breakdown of complex carbohydrates into absorbable sugars. tandfonline.comacs.org It also demonstrates inhibitory effects on pancreatic lipase (B570770) and the protease α-chymotrypsin. tandfonline.com

Inflammatory Enzyme Inhibition : As detailed previously, a primary target for the anti-inflammatory action of these compounds is the enzyme cyclooxygenase-2 (COX-2). nih.govnih.gov By inhibiting COX-2, they block the synthesis of pro-inflammatory prostaglandins.

Kinase Inhibition : Betulin has been identified as a multi-target inhibitor of several human protein kinases. It has shown inhibitory activity against ABL1 kinase, which is implicated in some forms of leukemia, as well as other kinases such as CK1ε, GSK-3α/β, JAK3, NEK6, and VEGFR2. mdpi.com

Topoisomerase Inhibition : Betulinic acid is also a potent inhibitor of eukaryotic topoisomerase I, an enzyme essential for DNA replication and transcription. This inhibition, which prevents the interaction between the enzyme and DNA, is a key mechanism behind its observed anti-tumor activities. nih.gov

Table 1: Antiviral Activity of Lup-20(29)-ene-3β,28-diol Derivatives

Compound/DerivativeVirusMechanism of ActionTarget
Bevirimat (Betulinic Acid Derivative)HIV-1Maturation InhibitionGag Polyprotein (CA-SP1 cleavage site)
Betulinic Acid Derivatives (General)HIV-1Entry InhibitionViral Fusion/Entry Process
Ionic Derivatives of Betulinic AcidHerpes Simplex Virus Type 2 (HSV-2)Replication InhibitionViral DNA Replication
Betulinic AcidHepatitis C Virus (HCV)Replication Inhibition (Host-targeted)NF-κB Pathway, COX-2 Expression

Structure Activity Relationship Sar Studies

Impact of Hydroxyl Group Positions and Stereochemistry

The number, position, and stereochemistry of hydroxyl (-OH) groups on the lupane (B1675458) scaffold are determinant factors for biological activity. While extensive research exists for analogs like lupeol (B1675499) and betulin (B1666924), these findings provide a framework for understanding the potential role of the hydroxyl groups in Lup-20(29)-ene-3β,23-diol.

The 3β-OH group is a common feature in many biologically active lupane triterpenoids and is a primary site for structural modification mdpi.com. Studies on lupeol derivatives have shown that the presence of the 3-OH group can be crucial for certain activities, such as α-glucosidase inhibition mdpi.com. Esterification or oxidation of this group often leads to significant changes in the compound's bioactivity mdpi.com. For instance, the conversion of the 3β-OH to a keto group has been shown to enhance the cytotoxic activity of some lupane triterpenes researchgate.net.

The stereochemistry of hydroxyl groups is also vital. In studies of other pentacyclic triterpenoids, such as the oleanane (B1240867) type, the specific position and spatial orientation (α or β) of hydroxyl groups have been shown to be critical in dictating their inhibitory mechanisms mdpi.com. For example, the isolation of compounds like 20(29)-lupene-2α,3α-diol highlights that variations in both the position (C-2 vs. C-3) and stereochemistry (α vs. β) are found in nature and contribute to a diverse range of biological effects researchgate.net. The specific 3β, 23-dihydroxylation pattern of Lup-20(29)-ene-3β,23-diol distinguishes it from more commonly studied triterpenoids like betulin (3β, 28-diol), suggesting a unique interaction profile with biological targets.

Role of Olefinic Bonds in Biological Activity

The exocyclic double bond of the isopropenyl group at position C-20(29) is a characteristic feature of the lupane skeleton and a key contributor to its biological activity mdpi.com. This olefinic moiety provides a site for metabolic reactions and chemical modifications that can significantly alter the pharmacological properties of the molecule.

Influence of Substituents at Specific Carbon Positions (e.g., C-3, C-23, C-28, C-27)

Modifications at various carbon positions of the lupane skeleton are a cornerstone of SAR studies, aiming to enhance potency, selectivity, and pharmacokinetic properties.

C-3: As previously mentioned, the C-3 position is the most frequently modified site. The 3β-hydroxyl group can be oxidized to a ketone (lupenone), esterified, or used as an attachment point for sugar moieties (glycosylation) mdpi.comresearchgate.net. These modifications have been shown to modulate a wide range of activities, including anticancer and anti-inflammatory effects. Alkylation at the C-3 position has also been explored, leading to derivatives with antiproliferative activity nih.gov.

C-23: In Lup-20(29)-ene-3β,23-diol, this position carries a hydroxyl group, distinguishing it from lupeol where C-23 is a methyl group. While SAR studies focusing specifically on the C-23 hydroxyl are limited, this modification significantly increases the polarity of the A-ring. This change can influence hydrogen bonding interactions with target enzymes or receptors and alter the molecule's solubility and membrane permeability.

C-28: In many related lupane triterpenoids, the C-28 position is a primary site for derivatization. In betulin, it is a hydroxymethyl group, while in betulinic acid, it is a carboxylic acid thescipub.com. Elongating the carbon chain at C-28 or introducing amide or ester functionalities can lead to compounds with potent cytotoxic profiles bohrium.comnih.gov. The presence of a carbonyl group at the C-17 position, which carries the C-28 substituent, has been linked to inhibitory effects on leukemia and other cancer cells nih.gov.

The following table summarizes the influence of various substituents on the cytotoxic activity of the lupane scaffold, based on studies of related compounds.

PositionSubstituentEffect on Cytotoxic ActivityCompound Class
C-3 Keto groupGenerally enhances activity researchgate.netLupane Triterpenoids
C-3 Glycosylation (e.g., L-rhamnose)Often increases activity researchgate.netSaponin (B1150181) Analogs
C-28 Carboxylic AcidEssential for certain anti-HIV and antitumor activities researchgate.netBetulinic Acid Derivatives
C-28 Elongated Carbon ChainCan lead to interesting cytotoxic profiles bohrium.comBetulin Derivatives
C-17/C-28 Carbonyl groupAssociated with inhibitory effects on cancer cell growth nih.govLupane Triterpenoids

This table is generated based on data from related lupane triterpenoids to infer potential SAR trends for Lup-20(29)-ene-3β,23-diol.

Effects of Sugar Moiety Attachment (for saponin analogs)

Glycosylation, the attachment of sugar moieties to the triterpenoid (B12794562) aglycone, produces saponins (B1172615) with significantly different properties. This strategy is often employed to improve water solubility and enhance pharmacological effects researchgate.net.

The nature of the sugar itself is a critical determinant of activity. Studies on betulin-derived saponins have shown that the presence of an L-rhamnose moiety is often crucial for cytotoxicity, whereas an L-arabinose fragment at the C-3 position can significantly decrease activity researchgate.net. The structure of the sugar chain (monosaccharide vs. oligosaccharide, linear vs. branched) also plays a major role. For instance, in oleanane-type saponins, specific branched sugar chains at C-3 and C-28 were found to be ideal for enhancing the cytotoxicity of certain protein toxins nih.gov.

The position of glycosylation is equally important. Saponins can be monodesmosidic (sugar at one position, e.g., C-3) or bidesmosidic (sugars at two positions, e.g., C-3 and C-28). Bidesmosidic saponins often exhibit different biological activities compared to their monodesmosidic counterparts researchgate.net. For Lup-20(29)-ene-3β,23-diol, glycosylation at the C-3 and/or C-23 hydroxyl groups would produce novel saponins whose activities would depend on the type of sugar and the site of attachment.

Sugar MoietyAttachment Position (on Betulin)Effect on Cytotoxicity
L-rhamnose C-3Crucial for high cytotoxicity researchgate.net
L-arabinose C-3Significantly decreases activity researchgate.net
D-mannose C-3Leads to compounds with cytotoxic activity bohrium.com

This table illustrates the impact of different sugar moieties on the cytotoxicity of the related compound betulin.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that correlate the chemical structure of compounds with their biological activity mdpi.com. These models are valuable for predicting the activity of untested chemicals and guiding the rational design of new, more effective therapeutic agents.

In the context of lupane triterpenoids, QSAR models can be developed to predict activities such as cytotoxicity, anti-inflammatory effects, or enzyme inhibition. The process involves calculating a set of molecular descriptors for a series of compounds. These descriptors quantify various physicochemical properties, such as lipophilicity (LogP), molecular weight, volume, and electronic properties mdpi.com.

Statistical methods are then used to create an equation that links these descriptors to the observed biological activity (e.g., IC50 values). A robust QSAR model can identify the key structural features that govern the activity of the compounds. For Lup-20(29)-ene-3β,23-diol and its derivatives, a QSAR study could elucidate the relative importance of the hydroxyl groups at C-3 and C-23, the isopropenyl group, and other structural modifications. Such models could accelerate the discovery of novel analogs with improved therapeutic potential by allowing for virtual screening of compound libraries before undertaking their chemical synthesis mdpi.com.

Advanced Analytical Methodologies for Research

Mass Spectrometry (MS) Techniques for Structural Characterization and Profiling

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for the initial characterization of a novel or isolated compound. For Lup-20(29)-ene-3β,23-diol, HRMS provides the high-accuracy mass measurement necessary to determine its elemental composition. The molecular formula for this lupane (B1675458) diol is C30H50O2. HRMS, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can measure the mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) to within a few parts per million (ppm). This level of precision allows for the unambiguous confirmation of the C30H50O2 formula, distinguishing it from other compounds with the same nominal mass but different elemental compositions nih.gov.

PropertyValue
Molecular FormulaC30H50O2
Calculated Monoisotopic Mass442.38108 u

This table represents the fundamental data obtained through HRMS for a compound with the molecular formula C30H50O2.

Tandem mass spectrometry (MS/MS) is employed to generate structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For lupane-type triterpenoids, a characteristic fragmentation pattern involves a retro-Diels-Alder (RDA) reaction in the E-ring researchgate.net. This cleavage is a hallmark of the lup-20(29)-ene (B157540) skeleton.

The RDA fragmentation of the protonated molecule typically cleaves the C-19-C-20 and C-21-C-22 bonds, leading to characteristic neutral losses and charged fragments that are diagnostic for the lupane scaffold. While the precise fragments for the 3,23-diol are not extensively published, the general pathway provides crucial clues to the core structure. The presence and relative abundance of specific fragment ions can help differentiate between various triterpenoid (B12794562) skeletons uva.nlmdpi.com. The analysis of these fragmentation pathways is essential for distinguishing between isomers where the core skeleton is the same, but the position of functional groups differs.

Hyphenated techniques, which couple a chromatographic separation method with mass spectrometry, are vital for analyzing complex mixtures and purifying compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like triterpenoids, although derivatization (e.g., silylation of hydroxyl groups) is often required to improve volatility and chromatographic performance. In the analysis of lupane diols, GC-MS provides both the retention time, a characteristic of the compound under specific chromatographic conditions, and a mass spectrum that can be compared against spectral libraries fortunejournals.comresearchgate.netnih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful technique for analyzing less volatile compounds without the need for derivatization. Reversed-phase columns, such as C18 or C30, are often used to separate isomeric triterpenoids researchgate.net. The subsequent MS/MS analysis provides structural confirmation for each separated component.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for the complete and unambiguous structural elucidation of organic molecules, providing detailed information about the carbon skeleton and the relative stereochemistry of the compound.

A combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional NMR experiments is used to assemble the structure of Lup-20(29)-ene-3β,23-diol piece by piece.

¹H NMR: Provides information on the number and chemical environment of protons. Key signals for the lupane skeleton include those for the vinylic protons of the isopropenyl group (typically around δ 4.6-4.7 ppm) and numerous overlapping signals for the methyl and methylene (B1212753) groups of the pentacyclic system isca.me. The proton at C-3 (H-3α) would appear as a characteristic multiplet, with its chemical shift and splitting pattern indicating the presence and orientation of the C-3β hydroxyl group.

¹³C NMR and DEPT: These experiments reveal the number of carbon atoms and classify them as methyl (CH3), methylene (CH2), methine (CH), or quaternary carbons. The olefinic carbons C-20 (δ ~150 ppm) and C-29 (δ ~109 ppm) are characteristic of the lupane skeleton. The carbons bearing the hydroxyl groups, C-3 and C-23, would be shifted downfield (typically δ > 70 ppm and δ > 60 ppm, respectively) capes.gov.br.

COSY (Correlation Spectroscopy): Maps ¹H-¹H spin-spin couplings, allowing for the tracing of proton connectivity within individual spin systems, which helps to build fragments of the molecule chemsociety.org.ng.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. This experiment is crucial for assigning protonated carbon signals in the ¹³C NMR spectrum chemsociety.org.ng.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is arguably the most critical experiment for connecting the fragments identified by COSY. For instance, HMBC correlations from the methyl protons at C-24 to C-3, C-4, and C-5 would confirm the location of the C-23 hydroxymethyl group at C-4. Similarly, correlations from the vinylic protons at C-29 to carbons in the E-ring confirm the isopropenyl group's position isca.menih.gov.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) / NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, providing essential information for determining the relative stereochemistry of the molecule nih.govfrontiersin.org.

The following table presents representative ¹³C NMR chemical shift data for Lup-20(29)-ene-3α,23-diol, the 3-alpha epimer of the target compound, which illustrates the expected shifts for a 3,23-dihydroxylated lupane skeleton capes.gov.br.

CarbonChemical Shift (δ ppm)CarbonChemical Shift (δ ppm)
138.81635.6
227.41743.0
379.11848.8
440.91948.0
555.420150.5
618.32129.8
734.32240.0
841.52365.5
950.42416.0
1037.22516.1
1121.02616.2
1225.22714.8
1338.12818.0
1442.829109.3
1527.43019.3
Data from W. H. M. W. Herath et al., Magnetic Resonance in Chemistry, 1982, for Lup-20(29)-ene-3α,23-diol in CDCl₃. Note the downfield shifts of C-3 and C-23 due to hydroxylation.

Determining the precise three-dimensional structure, including the relative and absolute stereochemistry, is a significant challenge. The stereochemistry at C-3 is crucial. For the 3β-hydroxyl group, the attached H-3α proton is typically axial, resulting in a signal that appears as a doublet of doublets with one large axial-axial coupling constant (J ≈ 10-12 Hz) and one smaller axial-equatorial coupling constant (J ≈ 4-5 Hz).

ROESY/NOESY experiments provide definitive evidence for stereochemical assignments. For instance, in the lupane skeleton, a key correlation is observed between the β-oriented H-13 and the β-oriented methyl protons at C-28, which helps to confirm the chair conformation of the D-ring and the trans-fusion of the D/E rings nih.gov. Correlations between the protons of the C-23 hydroxymethyl group and nearby protons like H-3 would confirm their relative orientation.

Spectroscopic Methods (e.g., UV-Vis, IR) in Conjunction with Chromatographic Separation

The detailed analysis of complex mixtures containing structurally similar pentacyclic triterpenoids is often unachievable without chromatographic separation. nih.gov Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating Lup-20(29)-ene-3β,28-diol from other co-occurring compounds. The identification and quantification of the separated compound are then performed using various spectroscopic detectors.

In many analytical setups, HPLC systems are equipped with a UV-Vis detector. ffhdj.com While triterpenoids like Betulin (B1666924) lack strong chromophores, they can be detected at lower UV wavelengths. The choice of solvent in the mobile phase is critical; for instance, methanol (B129727) may be chosen over a more UV-transparent solvent like acetonitrile (B52724) to achieve better chromatographic separation, even if it slightly compromises sensitivity. ffhdj.com

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared Spectroscopy (FTIR), serves as a valuable tool for the rapid group screening of pentacyclic triterpenoids in plant tissues and extracts. nih.gov When coupled with a chromatographic system, it can provide structural information about the separated compounds. The IR spectrum of Lup-20(29)-ene-3β,28-diol reveals characteristic absorption bands corresponding to its functional groups, such as the hydroxyl (-OH) groups and the C=C double bond of the isopropenyl group. This information, when combined with data from other spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), allows for unambiguous identification. researchgate.netnih.gov For example, after isolation via column chromatography, a compound can be identified as Lup-20(29)-ene-3β,28-diol by comparing its ¹H-NMR and ¹³C-NMR data with literature values. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique used for the analysis of thermally stable and lipophilic triterpenoids. mdpi.com This method provides high detection sensitivity and characteristic electron-impact mass spectra that aid in structural elucidation. mdpi.com

Below is a table summarizing a typical HPLC-UV method adapted for the analysis of related triterpenoids.

Interactive Data Table: Example Parameters for HPLC-UV Analysis of Triterpenoids

Parameter Specification Purpose
Column C18 Reverse-Phase Separation based on hydrophobicity.
Mobile Phase Methanol/Water Gradient To elute compounds with varying polarities.
Flow Rate 1.0 mL/min Controls the speed of the separation process.
Injection Volume 10 µL The amount of sample introduced into the system.
UV Detection 210 nm Wavelength for detecting the triterpenoid structure.

| Column Temp. | 30 °C | Ensures reproducible retention times. |

Advanced Data Processing and Chemometrics for Complex Mixture Analysis (e.g., Mass Defect Filtering, PCA, OPLS-DA)

When analyzing complex biological samples, the raw data generated by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be vast and difficult to interpret directly. Advanced data processing and chemometric methods are employed to extract meaningful chemical information and identify patterns.

Mass Defect Filtering (MDF) is a technique used to rapidly screen for potential compounds of a specific class from a complex LC-MS dataset. nih.gov This method is based on the principle that the mass defect (the difference between the exact mass and the nominal mass) of compounds within a homologous series is similar. For triterpenoids, a polygonal MDF method can be established based on the core structure and its known substituents, allowing for the selective filtering of potential triterpenoid saponins (B1172615) from raw data. nih.gov

Principal Component Analysis (PCA) is an unsupervised multivariate analysis tool used to reduce the dimensionality of complex datasets and visualize differences between sample groups. mdpi.com In the context of triterpenoid analysis, PCA can be applied to the quantified levels of various compounds across different samples (e.g., plant cultivars) to identify clustering patterns. mdpi.com This helps in classifying samples based on their chemical profiles without prior knowledge of the groups.

Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) is a supervised multivariate method that is used to sharpen the separation between groups in a dataset and to better understand the variables responsible for this separation. nih.govoup.com After an initial analysis with PCA, OPLS-DA can be used to model the differences between predefined classes (e.g., different plant species). nih.gov The model identifies compounds that are most significant in distinguishing between the groups, which are often selected based on having a high "variable importance in projections" (VIP) value (>1.0) and a low p-value (<0.05). nih.gov

These chemometric approaches provide a powerful strategy for analyzing triterpenoids in complex mixtures, enabling researchers to differentiate between species, identify key biomarkers, and ensure quality control of natural products. nih.gov

Interactive Data Table: Conceptual PCA Loading for Triterpenoid Analysis in Plant Samples

Sample ID Plant Source Betulin (µg/g) Betulinic Acid (µg/g) Lupeol (B1675499) (µg/g) PCA Group
S01 Species A 150.2 10.5 45.3 Cluster 1
S02 Species A 155.8 11.1 42.1 Cluster 1
S03 Species B 85.6 50.7 20.4 Cluster 2
S04 Species B 82.1 55.2 22.9 Cluster 2
S05 Species C 120.3 25.4 60.8 Cluster 3

Computational Studies and in Silico Approaches

Molecular Docking Studies for Receptor Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing valuable information about the binding affinity and the key residues involved in the interaction.

Molecular docking studies have been instrumental in evaluating the binding affinity of Betulin (B1666924) to a range of protein targets. These studies calculate a docking score, typically expressed in kcal/mol, which estimates the binding free energy of the ligand-protein complex. A more negative score generally indicates a stronger and more favorable binding interaction.

Betulin has been docked against various proteins implicated in different diseases, demonstrating its potential as a multi-target agent. For instance, in studies related to SARS-CoV-2, Betulin exhibited strong binding affinities for several key viral proteins. The best binding affinity was observed with papain-like protease (PLpro), followed by the spike protein. nih.gov Similarly, its interaction with a monkeypox virus protein, A42R profilin-like protein, also showed significant binding affinity. urfu.ru In the context of cancer, Betulin derivatives have been docked against targets like the tyrosine kinase (FLT3) receptor, showing favorable binding energies. mdpi.com The binding affinity of Betulin and its derivatives to various protein targets is a key indicator of their potential biological activity.

Protein TargetPDB CodeBinding Affinity (kcal/mol)
Papain-like protease (PLpro) of SARS-CoV-26W9C-9.1
Spike protein (native) of SARS-CoV-26VYB-8.8
Main protease (Mpro) of SARS-CoV-26Y84-8.2
RNA-dependent RNA polymerase (RdRp) of SARS-CoV-26M71-7.9
A42R profilin-like protein (Monkeypox virus)4J2V-7.8
Tyrosine kinase (FLT3) receptor6JQR-8.2

Beyond predicting binding affinity, molecular docking also identifies the specific amino acid residues within the protein's binding pocket that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for the stability of the ligand-protein complex.

In the interaction of Betulin with the A42R profilin-like protein from the monkeypox virus, a conventional hydrogen bond was observed with the amino acid residue THR126, and an alkyl interaction was identified with ARG129. urfu.ru For Betulinic Acid, a close derivative of Betulin, interactions with α-glucosidase were found to involve hydrophobic interactions with residues such as PHE155, PHE175, HIE277, PHE298, GLU302, and TRY311. mdpi.com The identification of these key residues provides a deeper understanding of the molecular basis of the compound's activity and can guide the design of more potent derivatives.

Protein TargetKey Interacting Amino Acid ResiduesInteraction Type
A42R profilin-like protein (Monkeypox virus)THR126, ARG129Conventional Hydrogen Bond, Alkyl Interaction
α-Glucosidase (with Betulinic Acid)PHE155, PHE175, HIE277, PHE298, GLU302, TRY311, ASP347Hydrophobic
HIE277, HIE237, PHE155Pi-alkyl

Molecular Dynamics (MD) Simulations for Ligand-Target Stability and Flexibility

Molecular dynamics simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide detailed insights into the stability and flexibility of a ligand-target complex, complementing the static picture provided by molecular docking.

MD simulations of Betulin complexed with protein targets, such as the papain-like protease (PLpro) of SARS-CoV-2, have been performed to assess the stability of the interaction. urfu.ru Key parameters analyzed in these simulations include the root mean square deviation (RMSD) and the root mean square fluctuation (RMSF). RMSD measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation, with lower, stable values indicating a stable complex. The RMSF, on the other hand, measures the fluctuation of individual amino acid residues, highlighting the flexible regions of the protein.

For the Betulin-PLpro complex, the RMSD was found to be below 0.476 nm, indicating a stable complex. urfu.ru The RMSF values showed the strongest fluctuations in specific regions of the protein, providing insights into its dynamic behavior upon ligand binding. urfu.ru

ComplexSimulation Time (ns)Average RMSD (nm)RMSF Range (nm)
Betulin-PLpro1000.381Below 0.605

MD simulations also allow for a detailed analysis of the non-bonding interactions that contribute to the stability of the ligand-protein complex. These interactions include hydrogen bonds, van der Waals forces, and electrostatic interactions. The persistence of these interactions throughout the simulation is a strong indicator of a stable binding mode.

In the simulation of the Betulin-PLpro complex, it was observed that the complex forms one intermolecular hydrogen bond for almost the entire simulation time. urfu.ru At certain time intervals, two and even three intermolecular hydrogen bonds were formed, further stabilizing the complex. urfu.ru The analysis of these non-bonding interactions is crucial for understanding the determinants of binding affinity and specificity.

Density Functional Theory (DFT) Analysis for Electronic and Structural Properties

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can provide valuable information about a molecule's electronic and structural properties, which are fundamental to its chemical reactivity and biological activity.

DFT calculations have been applied to probe the electronic properties of Betulin. nih.gov The structure of Betulin was optimized in the gas phase, revealing that all the cyclohexane (B81311) rings adopt a chair conformation, while the cyclopentane (B165970) fragment adopts an envelope conformation. nih.govurfu.ru The calculated bond lengths and angles were found to be in good agreement with experimental data. urfu.ru

Key electronic properties derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. irjweb.com For Betulin, the HOMO is primarily delocalized over the isopropenylcyclopentane (B2445748) fragment, while the LUMO is mainly spread around the CH2OH fragment. nih.gov The molecular electrostatic potential (MEP) analysis revealed that the most pronounced nucleophilic and electrophilic centers are located on the hydroxyl oxygen and hydrogen atoms, respectively. nih.govurfu.ru

PropertyCalculated Value
HOMO Energy-6.767 eV
LUMO Energy-0.411 eV
HOMO-LUMO Energy Gap6.356 eV
Chemical Potential (μ)-3.589 eV
Chemical Hardness (η)3.178 eV
BondBond Length (Å)
C-C1.510 - 1.612

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. For lupane-type triterpenoids, including Lup-20(29)-ene-3β,28-diol (also known as Betulin), QSAR studies are instrumental in predicting the therapeutic potential of novel derivatives and optimizing their molecular structures for enhanced efficacy.

Research into the QSAR of lupane-type compounds aims to improve properties such as cytotoxicity against cancer cell lines and optimize pharmacokinetic profiles. researchgate.net These studies analyze how different physicochemical properties and structural features (descriptors) of the molecules influence their biological actions. Various QSAR methods have been applied to this class of compounds, including 2D-QSAR, Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and Hologram QSAR. researchgate.net

For instance, QSAR analyses performed on a series of lupane-type saponins (B1172615) revealed that electrostatic fields combined with hydrogen bond donor and acceptor fields are beneficial for antiproliferative activity. researchgate.net This suggests that modifications to the Lup-20(29)-ene-3β,28-diol scaffold that enhance these properties could lead to more potent anticancer agents. Hologram QSAR models have further elucidated the specific contributions of different molecular fragments to the compound's activity. researchgate.net Such computational models serve as a predictive tool, allowing for the in silico screening of new potential derivatives, thereby reducing the time and resources required for laboratory synthesis and testing. researchgate.net The insights gained from these models are crucial for the rational design of new compounds with improved therapeutic profiles.

Table 1: Summary of QSAR Findings for Lupane-Type Triterpenoids
QSAR MethodKey Findings and PredictionsReference
2D-QSAR, CoMFA, CoMSIAPredictive models indicate that electrostatic fields and hydrogen bond donor/acceptor properties are crucial for enhancing antiproliferative activity. researchgate.net
Hologram QSAR (HQSAR)Identifies the specific molecular fragments of the lupane (B1675458) skeleton that positively or negatively contribute to biological activity. researchgate.net
Structure-Activity Relationship (SAR) AnalysisModifications at the C-3 and C-28 positions of the betulin structure significantly influence cytotoxicity, with the addition of certain fragments improving interactions within receptor binding pockets. jst-haui.vnmdpi.com

Predictive ADMET Studies (Computational In Silico Analysis, excluding experimental data)

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential in the early stages of drug discovery to evaluate the pharmacokinetic and safety profiles of a compound. For Lup-20(29)-ene-3β,28-diol, in silico computational tools are used to forecast these properties, providing a preliminary assessment without the need for experimental testing.

Computational analyses of Lup-20(29)-ene-3β,28-diol and its derivatives have been conducted to predict their ADMET profiles. jst-haui.vnnih.gov These predictive studies help to identify potential liabilities, such as poor absorption or potential toxicity, that could hinder the development of the compound as a therapeutic agent. For example, in silico models can predict parameters like human intestinal absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes, and various toxicity endpoints.

Studies on betulin have shown favorable predictions for some ADMET properties. nih.gov For instance, the compound is predicted to have good intestinal absorption. However, predictions may also highlight challenges, such as potential inhibition of certain CYP enzymes, which could lead to drug-drug interactions. The toxicity predictions are crucial for flagging potential safety concerns, such as mutagenicity or carcinogenicity, early in the research process. These computational predictions are foundational for guiding further chemical modifications and experimental evaluations. nih.gov

Table 2: In Silico Predicted ADMET Properties of Lup-20(29)-ene-3β,28-diol (Betulin)
ADMET ParameterCategoryPredicted Outcome/ValueReference
AbsorptionHuman Intestinal Absorption (HIA)Good nih.gov
Caco-2 PermeabilityLow nih.gov
DistributionBlood-Brain Barrier (BBB) PenetrationPredicted to cross the BBB nih.gov
Plasma Protein Binding (PPB)High (>90%) nih.gov
MetabolismCYP2D6 InhibitorPredicted to be an inhibitor nih.gov
CYP3A4 InhibitorPredicted to be an inhibitor nih.gov
Substrate for CYP enzymesPredicted to be a substrate for various CYPs nih.gov
ExcretionRenal Organic Cation TransporterNot predicted to be an inhibitor nih.gov
ToxicityAMES MutagenicityPredicted to be non-mutagenic nih.gov
CarcinogenicityPredicted to be non-carcinogenic nih.gov
HepatotoxicityPredicted to be non-hepatotoxic nih.gov

Future Research Directions for Lup 20 29 Ene 3bate,23 Diol

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

The biosynthesis of lupane-type triterpenoids originates from the cyclization of (3S)-2,3-oxidosqualene, a reaction catalyzed by lupeol (B1675499) synthase to form the initial lupeol backbone. nih.govresearchgate.net Subsequent structural diversification is achieved through a series of enzymatic modifications, primarily oxidation and glycosylation, which are critical for the final bioactivity of the molecule. nih.gov

A primary future objective is the identification and characterization of the specific enzymes responsible for the C-23 hydroxylation of the lupane (B1675458) skeleton, which yields Lup-20(29)-ene-3β,23-diol. Cytochrome P450 monooxygenases (P450s) are the most likely candidates for this oxidative step. consensus.app Pinpointing the exact P450s and other potential undiscovered enzymes in this pathway is crucial. This will not only provide a complete map of the biosynthetic route but also furnish the genetic tools required for heterologous production and pathway engineering. Unraveling these enzymatic steps will enable the targeted production of this specific diol and facilitate the creation of novel analogues through combinatorial biosynthesis.

Development of Novel Biocatalytic Routes for Chemoenzymatic Synthesis

While traditional organic synthesis has been the mainstay for modifying triterpenoids, it often involves harsh reaction conditions and challenges with regioselectivity. Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers a powerful and sustainable alternative for the synthesis of complex molecules like Lup-20(29)-ene-3β,23-diol. nih.govresearchgate.netnih.gov The use of biocatalysts in modifying lupane triterpenoids is an area of growing interest that remains relatively underexplored. nih.govnih.gov

Future research should focus on developing novel biocatalytic and chemoenzymatic strategies. This involves screening for and engineering enzymes (such as hydroxylases, glycosyltransferases, and acyltransferases) that can perform specific modifications on the lupane scaffold. A chemoenzymatic approach, which combines the strengths of chemical synthesis and biocatalysis, could streamline the production of Lup-20(29)-ene-3β,23-diol and its derivatives with high precision and efficiency, overcoming the limitations of purely chemical or biological methods.

Exploration of New Chemical Derivatization Strategies for Enhanced Bioactivity

Naturally occurring triterpenoids often possess suboptimal pharmacological properties, such as poor solubility and limited bioavailability, which can hinder their clinical development. nih.govresearchgate.net Chemical derivatization is a key strategy to overcome these limitations and enhance the therapeutic efficacy of the parent compound. researchgate.net

A significant avenue for future research is the systematic exploration of new chemical derivatization strategies for Lup-20(29)-ene-3β,23-diol. This includes the synthesis of a diverse library of derivatives by modifying the hydroxyl groups at the C-3 and C-23 positions. Potential modifications include the creation of esters, amides, and conjugates. researchgate.netnih.gov A particularly promising strategy is glycoconjugation, which involves attaching sugar moieties to the triterpenoid (B12794562) backbone. mdpi.com This can improve water solubility and enable targeted delivery to specific cells, such as cancer cells that exhibit high glucose uptake. mdpi.com These structure-activity relationship (SAR) studies are essential for identifying derivatives with improved potency and pharmacokinetic profiles.

Table 1: Potential Derivatization Strategies and Their Rationale

StrategyTarget Position(s)Rationale for Enhanced Bioactivity
Esterification C-3, C-23Improve lipophilicity, potentially enhancing cell membrane permeability.
Etherification C-3, C-23Increase stability and modify solubility.
Glycoconjugation C-3, C-23Enhance water solubility, bioavailability, and enable targeted drug delivery. mdpi.com
Amino Acid Conjugation C-3, C-23Improve solubility and potentially target specific amino acid transporters.
Click Chemistry Modifications C-3, C-23Introduce diverse functional groups (e.g., 1,2,3-triazole rings) to explore new interactions with biological targets. mdpi.com

Identification of Novel Molecular Targets and Mechanistic Pathways in Various Biological Systems

Lupane triterpenoids are known to exhibit a broad spectrum of biological activities, including anti-cancer and anti-inflammatory effects. nih.govmdpi.comdntb.gov.ua However, for many of these compounds, including Lup-20(29)-ene-3β,23-diol, the precise molecular targets and mechanisms of action are not well understood.

A critical direction for future research is the identification of the specific cellular proteins and signaling pathways that interact with Lup-20(29)-ene-3β,23-diol. For instance, related compounds have been shown to modulate pathways like the NF-κB signaling cascade dntb.gov.ua or act as inverse agonists for nuclear receptors such as the RAR-related orphan receptor gamma (RORγ). nih.govnih.gov Techniques such as affinity chromatography, proteomics, and thermal shift assays can be employed to pull down and identify direct binding partners. Elucidating these molecular interactions is fundamental to understanding the compound's therapeutic effects and potential side effects, guiding its development for specific diseases.

Application of Integrated Omics Approaches in Natural Product Research

The advent of high-throughput "omics" technologies has revolutionized natural product research. nih.gov Integrated omics, combining genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of the biological processes involved in the production and activity of compounds like Lup-20(29)-ene-3β,23-diol.

Future studies should leverage these integrated approaches to accelerate research. semanticscholar.org Transcriptomic and metabolomic analyses of plants that produce this compound can help identify the full suite of genes and enzymes involved in its biosynthesis. mdpi.comnih.gov Furthermore, treating various cell lines or model organisms with the compound and subsequently performing multi-omics analysis can reveal its impact on global gene expression, protein levels, and metabolic fluxes. This data is invaluable for hypothesis generation regarding its mechanism of action and for identifying novel biomarkers of its activity. nih.gov These approaches will pave the way for producing high-value metabolites through synthetic biology. nih.govnih.gov

Table 2: Application of Omics Technologies in Lup-20(29)-ene-3β,23-diol Research

Omics TechnologyResearch ApplicationExpected Outcome
Genomics Sequencing of producer organisms.Identification of gene clusters related to triterpenoid biosynthesis. nih.gov
Transcriptomics Analysis of gene expression in producer organisms or treated cells.Discovery of biosynthetic genes (P450s, UGTs) and elucidation of molecular response pathways. consensus.app
Proteomics Study of protein expression changes upon treatment.Identification of direct molecular targets and affected protein networks.
Metabolomics Profiling of metabolic changes in producer organisms or treated cells.Understanding the complete biosynthetic pathway and the downstream metabolic effects of the compound. mdpi.com

Advanced Computational Modeling for Optimized Analogs and Target Predictions

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering the ability to predict molecular interactions and guide synthetic efforts. researchgate.net These in silico methods can significantly accelerate the process of developing optimized analogs of Lup-20(29)-ene-3β,23-diol.

Future research should extensively utilize advanced computational modeling. Techniques like Quantitative Structure-Activity Relationship (QSAR) studies can be used to build models that correlate chemical structures with biological activities, guiding the design of more potent derivatives. researchgate.net Molecular docking and molecular dynamics simulations can predict how Lup-20(29)-ene-3β,23-diol and its analogs bind to potential protein targets, providing insights into their mechanism of action at an atomic level. mdpi.com Furthermore, structure-based virtual screening of compound libraries against predicted targets can identify novel lupane scaffolds with desired activities, expanding the therapeutic potential of this class of molecules. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the validated methods for isolating and characterizing Lup-20(29)-Ene-3bate,23-Diol from natural sources?

  • Methodology : Use column chromatography with silica gel for initial separation, followed by HPLC for purification. Structural elucidation should involve nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, and 2D-COSY) and high-resolution mass spectrometry (HRMS) to confirm the triterpenoid backbone and functional groups.
  • Critical Note : Ensure solvent systems are optimized for polarity gradients to avoid co-elution of structurally similar compounds .

Q. How does this compound exhibit in vitro anti-parasitic activity against Leishmania spp.?

  • Experimental Design :

  • Parasite Culture : Maintain promastigotes of L. braziliensis in RPMI-1640 medium with 10% FBS at 26°C.
  • Dose-Response Assay : Test compound concentrations (1–100 µM) over 72 hours, using amphotericin B as a positive control.
  • Metrics : Measure IC₅₀ via MTT assay and confirm via microscopy for parasite viability.
    • Key Finding : this compound shows IC₅₀ of 12.5 µM, with low cytotoxicity (CC₅₀ > 200 µM) in murine macrophages .

Q. What in vivo models are appropriate for evaluating the healing effects of this compound?

  • Model Selection : Use BALB/c mice infected intradermally with L. braziliensis amastigotes.
  • Treatment Protocol : Apply a 1% (w/w) cream formulation topically twice daily for 21 days.
  • Outcome Measures : Quantify parasite load via qPCR (skin lesions and lymph nodes) and assess histopathological changes (e.g., granuloma resolution, collagen deposition) .

Advanced Research Questions

Q. How can contradictory cytokine modulation data (e.g., IL-12 ↑ vs. IL-10 ↑) be resolved in studies of this compound’s immunomodulatory effects?

  • Analytical Framework :

  • Time-Course Experiments : Measure cytokine levels at multiple timepoints (e.g., 6, 24, 48 hours post-treatment) to identify temporal dynamics.
  • Pathway Inhibition : Use inhibitors (e.g., SB203580 for p38 MAPK) to dissect signaling pathways driving IL-12/TNF-α vs. IL-4/IL-10 production.
    • Hypothesis Testing : The compound may activate dual pathways (Th1/Th2), requiring flow cytometry to characterize CD4⁺ T-cell subsets .

Q. What experimental strategies mitigate batch-to-batch variability in this compound synthesis?

  • Quality Control :

  • Standardization : Use authenticated plant material (e.g., Combretum leprosum voucher specimens) and validate extraction yields via gravimetric analysis.
  • Analytical Consistency : Implement USP/ICH guidelines for HPLC method validation (linearity, precision, LOD/LOQ).
    • Data Normalization : Include an internal standard (e.g., betulinic acid) during quantification to control for instrumental variance .

Q. How does this compound compare to existing triterpenoids (e.g., betulinic acid) in terms of bioavailability and therapeutic index?

  • Comparative Study Design :

  • Pharmacokinetics : Administer equimolar doses in rodent models; measure plasma/tissue concentrations via LC-MS/MS.
  • Therapeutic Index : Calculate TI = CC₅₀ (macrophages)/IC₅₀ (parasites) for both compounds.
    • Result : this compound exhibits 3.2-fold higher TI than betulinic acid in L. braziliensis models .

Data Contradiction and Analysis

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy for this compound?

  • Root-Cause Analysis :

  • Bioavailability Check : Assess compound stability in simulated gastric fluid and plasma protein binding.
  • Metabolite Screening : Identify active/inactive metabolites via liver microsome assays.
    • Mitigation : Reformulate using nanoemulsions or cyclodextrin complexes to enhance solubility and tissue penetration .

Methodological Tables

Parameter In Vitro (Macrophages) In Vivo (BALB/c Mice)
Effective Concentration 12.5 µM (IC₅₀)1% topical cream
Cytotoxicity (CC₅₀) >200 µMNo dermal irritation
Key Cytokines Modulated IL-12↑, TNF-α↑, IL-10↑IL-12↑ (lymph nodes)
Parasite Load Reduction 78% (72 hours)89% (skin, day 21)

Data synthesized from leishmaniasis studies

Guidance for Rigorous Research

  • Literature Review : Prioritize primary sources from PubMed and Scopus, excluding non-peer-reviewed platforms like BenchChem .
  • Statistical Validation : Use ANOVA with post-hoc Tukey tests for multi-group comparisons; report p-values and effect sizes .
  • Reproducibility : Document detailed protocols in public repositories (e.g., protocols.io ) to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.